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molecular formula C15H7N3O4 B8797871 2-Nitroindolo[2,1-b]quinazoline-6,12-dione

2-Nitroindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B8797871
M. Wt: 293.23 g/mol
InChI Key: UTXCTALMRHFUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05441955

Procedure details

Using the procedure in Example 12, and substituting NMP for DMF, 5-nitroisatoic anhydride for 5-chloroisatoic anhydride and isatin for 5-fluoroisatin gave 495 mg (24%) of the title compound: mp 349° C. (dec); 1H NMR(CDCl3)δ 7.46-7.54 (m, 1H), 7.84-8.00 (m, 3H), 8.18-8.22 (m, 1H), 8.62-8.68 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
24%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[C:8]2[C:9]([O:11][C:12](=O)[NH:13][C:7]2=[CH:6][CH:5]=1)=O)([O-:3])=[O:2].Cl[C:17]1[CH:28]=[C:21]2[C:22](OC(=O)[NH:26][C:20]2=[CH:19][CH:18]=1)=[O:23].N1C2C(=CC=CC=2)C(=O)C1=O.FC1C=C2C(=CC=1)NC(=O)C2=O>CN(C=O)C>[N+:1]([C:4]1[CH:15]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:13]=[C:12]1[C:22](=[O:23])[C:21]3[C:20]([N:26]1[C:9]2=[O:11])=[CH:19][CH:18]=[CH:17][CH:28]=3)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(N3C(=NC2=CC1)C(C1=CC=CC=C13)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 495 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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